molecular formula C10H10N2O B13874370 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

Cat. No.: B13874370
M. Wt: 174.20 g/mol
InChI Key: UEXMFICIYXYQPD-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base such as sodium acetate. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H10N2O/c1-2-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3

InChI Key

UEXMFICIYXYQPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CNC2=C1C=CN=C2

Origin of Product

United States

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